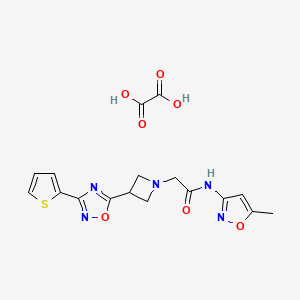
N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C17H17N5O7S and its molecular weight is 435.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention for its potential biological activities. The compound integrates multiple pharmacophores, including isoxazole and oxadiazole moieties, which are known for their diverse biological properties. This article reviews the current understanding of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. Key steps include the formation of the isoxazole ring and the introduction of the oxadiazole and thiophene groups. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have indicated that compounds containing isoxazole and oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction. In vitro assays demonstrated that these compounds can activate caspase pathways in cancer cell lines such as MCF-7 and HCT116 .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(5-methylisoxazol...) | 10.38 | Induces apoptosis via caspase activation |
| Similar derivative A | 8.2 | HDAC inhibition |
| Similar derivative B | 12.1 | ROS generation leading to cell death |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
Inflammatory responses can be modulated by compounds containing the oxadiazole moiety. Studies have shown that N-(5-methylisoxazol...) can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, a series of isoxazole derivatives were tested for their anticancer activity. The study found that compounds with structural similarities to N-(5-methylisoxazol...) significantly inhibited growth in breast cancer cells through apoptosis mechanisms .
Case Study 2: Antimicrobial Screening
A comprehensive screening of isoxazole derivatives against Gram-positive and Gram-negative bacteria revealed that certain modifications in the structure enhanced antimicrobial potency. The results indicated that compounds similar to N-(5-methylisoxazol...) could be developed into effective antimicrobial agents .
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S.C2H2O4/c1-9-5-12(18-22-9)16-13(21)8-20-6-10(7-20)15-17-14(19-23-15)11-3-2-4-24-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3,(H,16,18,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLADZOQRJPMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














